tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate
Overview
Description
tert-Butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is known for its role in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
Tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate is an important intermediate product in the synthesis of Ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Mode of Action
Ceftolozane, like other cephalosporins, works by inhibiting bacterial cell wall synthesis, leading to cell death .
Biochemical Pathways
The compound is synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine
Result of Action
The result of the action of this compound is the production of an important intermediate in the synthesis of Ceftolozane . The final antibiotic product, Ceftolozane, has strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-1-(4-methylphenyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Corresponding oxidized products such as aldehydes or carboxylic acids.
Reduction: Corresponding reduced products such as amines or alcohols.
Substitution: Substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis and other complex organic reactions .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for modifying biologically relevant molecules .
Medicine: In medicinal chemistry, this compound is used in the development of drug candidates. It serves as an intermediate in the synthesis of various therapeutic agents .
Industry: The compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable in the manufacturing of polymers, coatings, and other industrial products .
Comparison with Similar Compounds
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
N-Boc-ethanolamine: A similar compound used in organic synthesis for protecting amine groups.
tert-Butyl N-(4-bromobutyl)carbamate: Used in the synthesis of various organic compounds.
Uniqueness: tert-Butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to act as a protecting group under mild conditions makes it particularly valuable in complex organic syntheses .
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGRNNXCMUAJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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